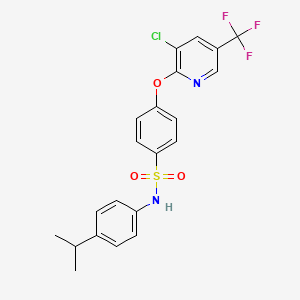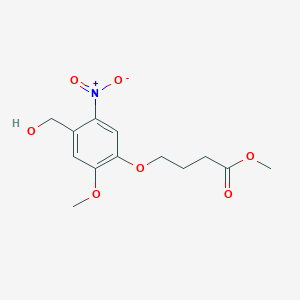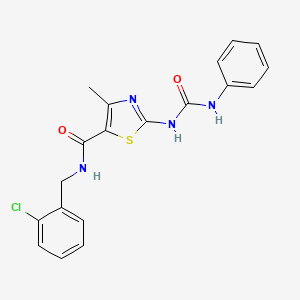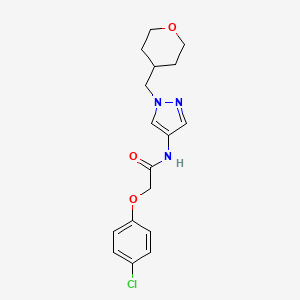
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-isopropylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-isopropylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18ClF3N2O3S and its molecular weight is 470.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fate and Remediation of Organochlorine Compounds in the Environment
Research on chlorobenzenes, a group of organochlorine pollutants similar in nature to the queried compound, has shown that they pose significant environmental risks due to their toxicity, persistence, and potential to transfer in the food chain. Remediation strategies for soils contaminated with chlorobenzenes involve techniques that enhance their dissipation in environmental compartments, including dechlorination and biodegradation processes (Brahushi et al., 2017).
Environmental Persistence and Toxicity of PFASs
Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which share some chemical similarities with the compound , have been extensively reviewed for their characteristics, environmental occurrence, and the challenges in removing them during drinking water treatment processes. PFASs are known for their resistance to degradation and have been detected globally in aquatic environments, including drinking water, at trace concentrations (Rahman et al., 2014).
Toxicity and Environmental Risks of Antimicrobial Compounds
Triclosan, an antimicrobial agent, provides an example of the toxicity concerns associated with organochlorine compounds. It has been detected widely in environmental compartments and is known to transform into potentially more toxic and persistent compounds. The excessive use of such antimicrobials is suspected to increase the risk of resistant bacteria (Bedoux et al., 2012).
Occurrence and Impact of Organochlorine Pesticide Residues
The environmental and health risks associated with organochlorine pesticide residues, including chlorophenols and their derivatives, have been reviewed, highlighting their presence in various environmental media and potential health effects. These compounds are persistent, bioaccumulative, and toxic, raising concerns for both environmental and human health (Taiwo, 2019).
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O3S/c1-13(2)14-3-5-16(6-4-14)27-31(28,29)18-9-7-17(8-10-18)30-20-19(22)11-15(12-26-20)21(23,24)25/h3-13,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYBYRUHZHUCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-phenylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2748203.png)
![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)




![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)
![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)
![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)
